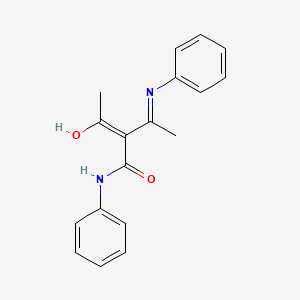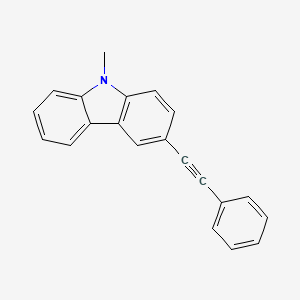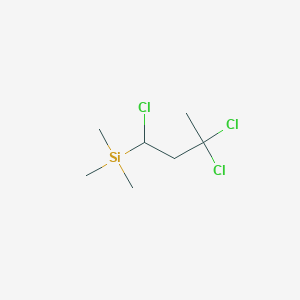
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane is a unique organosilicon compound characterized by its four silicon atoms, each bonded to a methyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane typically involves the reaction of tetramethylsilane with phenylsilane under specific conditions. The reaction is often catalyzed by transition metals such as platinum or palladium to facilitate the formation of the desired tetrasiletane structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available silanes. The process includes:
Hydrosilylation: Addition of silanes to alkenes in the presence of a catalyst.
Coupling Reactions: Formation of Si-Si bonds using catalysts like platinum or palladium.
Purification: Techniques such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or ozone to form silanols or siloxanes.
Reduction: Reduction using agents like lithium aluminum hydride to produce silanes.
Substitution: Halogenation reactions where methyl or phenyl groups are replaced by halogens using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Chlorine, bromine; reactions often require UV light or heat to proceed.
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes.
Applications De Recherche Scientifique
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with metals and other organic molecules, facilitating catalytic reactions and the formation of new materials. The pathways involved often include the formation of Si-Si and Si-C bonds, which are crucial for its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with only one silicon atom bonded to four methyl groups.
Tetraphenylsilane: Contains one silicon atom bonded to four phenyl groups.
Hexamethyldisilane: Consists of two silicon atoms bonded to six methyl groups.
Uniqueness
1,2,3,4-Tetramethyl-1,2,3,4-tetraphenyltetrasiletane is unique due to its tetrasilicon core, which provides a higher degree of structural complexity and potential for diverse chemical reactivity compared to simpler organosilicon compounds. This complexity allows for more versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
129646-89-5 |
|---|---|
Formule moléculaire |
C28H32Si4 |
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
1,2,3,4-tetramethyl-1,2,3,4-tetraphenyltetrasiletane |
InChI |
InChI=1S/C28H32Si4/c1-29(25-17-9-5-10-18-25)30(2,26-19-11-6-12-20-26)32(4,28-23-15-8-16-24-28)31(29,3)27-21-13-7-14-22-27/h5-24H,1-4H3 |
Clé InChI |
XJVSUQKAAVOBJW-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]([Si]1(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


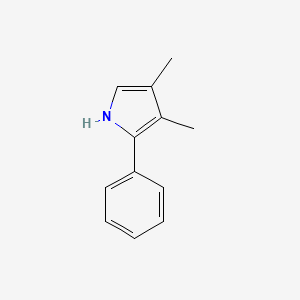


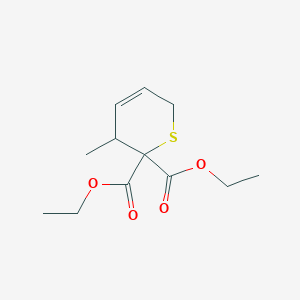

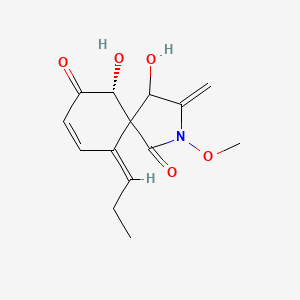

![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
